Avibactam Descarbonyl
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Overview
Description
Avibactam Descarbonyl is a derivative of avibactam, a non-β-lactam β-lactamase inhibitor. Avibactam is known for its ability to inhibit a wide range of β-lactamases, including class A, class C, and some class D enzymes, which are responsible for antibiotic resistance in many Gram-negative bacteria . This compound retains the core diazabicyclooctane structure of avibactam but lacks the carbonyl group, which may influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of descarbonyl avibactam can be approached by modifying the synthetic routes used for avibactam. One efficient synthesis of avibactam starts from commercially available ethyl-5-hydroxypicolinate and involves a series of steps including lipase-catalyzed resolution, debenzylation, and sulfation . The key intermediate, ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate, is prepared through these steps and then converted to avibactam sodium salt.
For descarbonyl avibactam, the synthetic route would involve similar steps but with modifications to remove the carbonyl group. This could be achieved through selective reduction or other chemical transformations.
Industrial Production Methods
Industrial production of descarbonyl avibactam would likely follow optimized synthetic routes to ensure high yield and purity. The process would involve large-scale reactions with careful control of reaction conditions, such as temperature, pressure, and pH, to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Avibactam Descarbonyl, like avibactam, can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce descarbonylated analogs.
Scientific Research Applications
Chemistry: As a tool for studying β-lactamase inhibition and resistance mechanisms.
Biology: For investigating the role of β-lactamases in bacterial physiology and pathogenesis.
Medicine: As a potential therapeutic agent for treating infections caused by β-lactamase-producing bacteria.
Industry: In the development of new antibiotics and β-lactamase inhibitors.
Mechanism of Action
Avibactam Descarbonyl inhibits β-lactamases by binding to the active site of the enzyme and preventing it from hydrolyzing β-lactam antibiotics . This binding is covalent and reversible, involving ring opening and recyclization . The molecular targets include class A, class C, and some class D β-lactamases, and the pathways involved are related to the inhibition of these enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to descarbonyl avibactam include:
Avibactam: The parent compound with a carbonyl group.
Relebactam: Another β-lactamase inhibitor with a similar mechanism of action.
Clavulanic acid, tazobactam, and sulbactam: Other β-lactamase inhibitors with different structures and spectra of activity.
Uniqueness
Avibactam Descarbonyl is unique in its structure due to the absence of the carbonyl group, which may influence its binding affinity and specificity for different β-lactamases. This structural modification could potentially enhance its activity against certain resistant bacterial strains.
Properties
CAS No. |
2243810-78-6 |
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Molecular Formula |
C6H13N3O5S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
[[(3R,6S)-6-carbamoylpiperidin-3-yl]amino] hydrogen sulfate |
InChI |
InChI=1S/C6H13N3O5S/c7-6(10)5-2-1-4(3-8-5)9-14-15(11,12)13/h4-5,8-9H,1-3H2,(H2,7,10)(H,11,12,13)/t4-,5+/m1/s1 |
InChI Key |
LGZAYOAHVMFJSW-UHNVWZDZSA-N |
Isomeric SMILES |
C1C[C@H](NC[C@@H]1NOS(=O)(=O)O)C(=O)N |
Canonical SMILES |
C1CC(NCC1NOS(=O)(=O)O)C(=O)N |
Origin of Product |
United States |
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